molecular formula C13H9N5O4 B13470293 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13470293
M. Wt: 299.24 g/mol
InChI Key: FGCYYYJSQRPPGR-UHFFFAOYSA-N
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Description

4-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of the isoindole-1,3-dione scaffold, featuring a 2,6-dioxopiperidin-3-yl moiety and an azido group at position 3. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as demonstrated in the synthesis of PROTAC (Proteolysis-Targeting Chimera) precursors . The azido group enables click chemistry applications, facilitating conjugation with alkyne-functionalized molecules for targeted protein degradation or imaging studies. Its molecular formula is C₁₃H₁₀N₄O₄ (molecular weight: 298.25 g/mol).

Properties

Molecular Formula

C13H9N5O4

Molecular Weight

299.24 g/mol

IUPAC Name

4-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H9N5O4/c14-17-16-7-3-1-2-6-10(7)13(22)18(12(6)21)8-4-5-9(19)15-11(8)20/h1-3,8H,4-5H2,(H,15,19,20)

InChI Key

FGCYYYJSQRPPGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione generally follows a multi-step organic synthesis approach involving:

  • Construction of the isoindole-1,3-dione (phthalimide) core.
  • Introduction of the 2,6-dioxopiperidin-3-yl substituent.
  • Azidation at the 4-position of the isoindole ring.

Stepwise Synthetic Route

  • Starting Materials :

    • 3-aminophthalic acid or its derivatives.
    • 3-aminoglutarimide or protected glutamine derivatives.
  • Formation of the Phthalimide Core :

    • Cyclization of 3-aminophthalic acid with the 3-aminoglutarimide under acidic or basic conditions to form the isoindoline-1,3-dione scaffold.
    • This step can be catalyzed or facilitated by bases such as trialkylamines (e.g., triethylamine) or imidazole derivatives.
    • Reaction conditions typically range from room temperature to 150°C, with reaction times from 30 minutes to 24 hours depending on reagents and scale.
  • Introduction of the Azido Group :

    • The azido group is introduced via substitution reactions on a suitable leaving group positioned at the 4-position of the phthalimide ring.
    • Commonly, a halogenated intermediate (e.g., 4-chloro or 4-bromo derivative) is treated with sodium azide under nucleophilic substitution conditions.
    • The reaction is generally carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.
  • Purification and Salt Formation :

    • The free azido-phthalimide compound can be purified by recrystallization or chromatography.
    • Conversion to acid salts (e.g., hydrochloride) may be performed by treatment with corresponding acids to improve stability and handling.

Alternative Synthetic Routes

  • Esterification of glutamine derivatives followed by coupling with halogenated benzoates, subsequent cyclization, and functional group transformations can be used to prepare substituted isoindole-1,3-diones, including azido derivatives.
  • Activation of carboxyl groups with reagents such as thionyl chloride or carbonyldiimidazole (CDI) facilitates cyclization steps.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Phthalimide core formation 3-aminophthalic acid + 3-aminoglutarimide + base/acid 25–150 0.5–24 h 70–90 Base: triethylamine or imidazole
Halogenation (for azide precursor) Halogenating agent (e.g., NBS, PBr3) 0–50 1–3 h 60–85 Free-radical or electrophilic halogenation
Azidation Sodium azide in DMF or DMSO 50–80 2–12 h 65–90 Nucleophilic substitution
Salt formation (optional) HCl, trifluoroacetic acid, or other acids 0–25 0.5–2 h Quantitative Improves stability and solubility

Analytical Characterization

Research Outcomes and Applications

  • The compound is structurally related to thalidomide analogs known for immunomodulatory and anti-inflammatory activities.
  • Azido substitution offers a handle for further functionalization via click chemistry, enabling conjugation to other pharmacophores or probes.
  • Potential applications include development as scaffolds for drug discovery targeting autoimmune diseases, cancers, and inflammatory conditions.
  • Safety considerations are critical due to the azido group’s potential explosive nature; strict protocols are required during synthesis and handling.

Chemical Reactions Analysis

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It can be used in bioconjugation techniques, where the azido group reacts with alkynes to form stable triazole linkages.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole linkages. These reactions are often catalyzed by copper ions in a process known as “click chemistry.” The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

(a) Thalidomide (2-(2,6-Dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione)
  • Structure : Lacks the azido group at position 4; instead, the position is unsubstituted (hydrogen).
  • Key Properties: Molecular weight: 258.23 g/mol (C₁₃H₁₀N₂O₄) . Known for immunomodulatory and anti-angiogenic activity via cereblon (CRBN) binding. Clinically used in multiple myeloma and leprosy.
  • Contrast : The absence of the azido group limits its utility in click chemistry but enhances its stability for therapeutic applications.
(b) 4-Nitro Derivative (2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione)
  • Structure: Substitutes the azido group with a nitro (-NO₂) group.
  • Key Properties :
    • Molecular weight: 303.23 g/mol (C₁₃H₉N₃O₆) .
    • The electron-withdrawing nitro group reduces nucleophilicity, altering reactivity in synthetic pathways.

Azido-Functionalized Analogues

(a) 4-((6-Azidohexyl)amino)-2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione (Pom-N3)
  • Structure: Features a 6-azidohexylamino spacer at position 4.
  • Key Properties :
    • Molecular weight: 410.42 g/mol (C₂₀H₂₂N₆O₄) .
    • The extended alkyl chain enhances solubility and enables conjugation with larger biomolecules (e.g., proteins or oligonucleotides).
    • Used in PROTAC synthesis for targeted degradation of G-quadruplex binding proteins .
(b) 4-((2-Azidoethyl)amino)-2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione (Pom(L1)-N3)
  • Structure: Shorter 2-azidoethylamino linker.
  • Key Properties :
    • Molecular weight: 356.35 g/mol (C₁₆H₁₆N₆O₄) .
    • Reduced linker length may limit steric flexibility in PROTAC applications but improves cell permeability.

Functional Group Variations

(a) Biguanide-Conjugated Derivative (Compound 16)
  • Structure : 4-(4-(2-Biguanide-ethyl)-1H-1,2,3-triazol-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
  • Key Properties :
    • Molecular weight: 468.44 g/mol (C₁₉H₂₀N₁₀O₄) .
    • The biguanide group confers antidiabetic and anticancer activity, as observed in pancreatic cancer cell studies.
(b) Trifluoroethoxy-Substituted Analogues
  • Structure: 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol derivatives.
  • Key Properties: Molecular weight: 235.21 g/mol (C₁₀H₁₂F₃NO₂) . Fluorinated groups enhance metabolic stability and binding affinity to hydrophobic protein pockets.

Research Implications

  • Azido Group Utility : The azido group in 4-azido-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione enables modular conjugation, making it indispensable in chemical biology for synthesizing PROTACs or imaging probes .
  • Linker Length vs. Activity : Longer linkers (e.g., 6-azidohexyl) improve solubility and binding reach in protein degradation, while shorter linkers (e.g., 2-azidoethyl) enhance cellular uptake .
  • Clinical vs. Research Use : Unlike thalidomide, azido derivatives are primarily research tools due to their reactive groups, though they offer superior versatility in drug discovery pipelines.

Biological Activity

4-Azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H9N5O4C_{13}H_{9}N_{5}O_{4}, with a molecular weight of approximately 299.24 g/mol. The compound features an azido group (-N₃), which is known for its high reactivity and utility in organic synthesis.

PropertyValue
Molecular FormulaC13H9N5O4C_{13}H_{9}N_{5}O_{4}
Molecular Weight299.24 g/mol
CAS Number281208-18-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects. The azido group enhances the compound's ability to participate in bioconjugation reactions, making it a candidate for targeted therapies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azido group can engage in cycloaddition reactions with nucleophiles, leading to the formation of stable triazole rings. This reactivity is pivotal in drug design as it allows for the modification of biological pathways.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    A study demonstrated that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.
    • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
    • IC50 Values : Ranged from 10 µM to 30 µM across different cell lines.
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of similar compounds in models of oxidative stress. The results indicated that these compounds could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cells.
    • Model Used : SH-SY5Y neuroblastoma cells.
    • Findings : A significant reduction in ROS levels was observed at concentrations as low as 5 µM.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameBiological ActivityIC50 (µM)
4-Azido Compound AAnti-cancer15
5-Azido Compound BNeuroprotective20
4-Azido Compound CAnti-inflammatory25
4-Azido-2-(2,6-dioxopiperidin-3-yl)-isoindole Potentially multi-targeted therapeutic10 - 30

Q & A

Q. What are the common synthetic routes for 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the isoindole-dione core. For example, introducing the azido group requires careful nitration followed by azide substitution under controlled conditions (e.g., using NaN₃ in polar aprotic solvents). Optimization strategies include:

  • Design of Experiments (DOE): Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions for yield and purity .
  • Reactor Design: Utilizing continuous-flow reactors to enhance mixing and heat transfer, particularly for exothermic azide formation steps .
  • Purification: Chromatography or recrystallization to isolate the compound from intermediates, with purity verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly the azido group?

Key techniques include:

  • FT-IR: Confirmation of the azido (N₃) stretch at ~2100 cm⁻¹ .
  • NMR (¹H/¹³C): Assigning peaks for the dioxopiperidinyl moiety (e.g., δ 2.6–3.1 ppm for piperidine protons) and isoindole-dione carbonyls (δ 170–175 ppm) .
  • MS (HRMS): Exact mass verification (e.g., [M+H]⁺ for C₁₃H₁₀N₄O₄) to confirm molecular formula .

Q. What safety protocols are critical when handling the azido group in this compound during laboratory synthesis?

  • Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and explosion-proof fume hoods due to azide toxicity and potential explosivity .
  • Waste Management: Segregate azide-containing waste and neutralize with NaNO₂/HCl before disposal to prevent hazardous reactions .
  • Emergency Procedures: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved when this compound is used in different assay conditions?

  • Assay Standardization: Replicate experiments across multiple cell lines or enzymatic systems to identify context-dependent effects.
  • Data Normalization: Use internal controls (e.g., reference inhibitors) to account for variability in assay conditions .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to differentiate biological activity from experimental noise .

Q. What methodologies are recommended for analyzing the polymorphic forms of this compound, and how do they impact its physicochemical properties?

  • X-ray Diffraction (XRD): Resolve crystal lattice differences between polymorphs .
  • DSC/TGA: Assess thermal stability and melting points to identify metastable forms .
  • Solubility Studies: Compare dissolution rates in biorelevant media (e.g., FaSSIF) to correlate polymorphism with bioavailability .

Q. How can computational chemistry approaches be integrated with experimental synthesis to predict and validate reaction pathways for derivatives?

  • Quantum Mechanical Calculations (DFT): Model transition states for azide substitution or ring-opening reactions to predict feasibility .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, guiding solvent selection .
  • Machine Learning: Train models on existing reaction datasets to optimize conditions (e.g., catalyst loading) for new derivatives .

Q. What experimental design strategies (e.g., DOE) are optimal for optimizing multi-step synthesis routes involving sensitive functional groups like the azide?

  • Fractional Factorial Design: Screen critical parameters (e.g., temperature, stoichiometry) in early-stage synthesis to reduce experimental runs .
  • Response Surface Methodology (RSM): Model nonlinear relationships between variables (e.g., pH and reaction time) to maximize yield .
  • Risk Assessment: Prioritize factors (e.g., azide stability) using Failure Mode and Effects Analysis (FMEA) to mitigate hazards during scale-up .

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